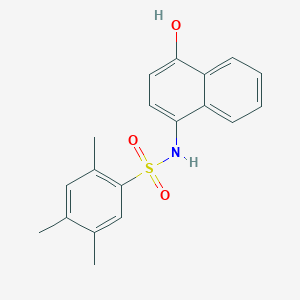![molecular formula C28H25NO5S B281004 Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281004.png)
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate, also known as NSC 95397, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of naphthoquinone derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 is not fully understood. However, it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and activation of various proteins that are important for cancer cell survival. Inhibition of HSP90 by Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 leads to the degradation of these proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit cell migration and invasion. In addition, Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 has been shown to inhibit the activity of various signaling pathways that are important for cancer cell survival, such as the PI3K/Akt/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified using column chromatography. In addition, it has been extensively studied in preclinical models and has shown promising results in various cancer cell lines. However, one limitation of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Another direction is to study its potential use in the treatment of other types of cancer, such as pancreatic and ovarian cancer. In addition, further studies are needed to fully understand the mechanism of action of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 and its potential side effects.
Synthesemethoden
The synthesis of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 involves the reaction of 2-naphthylsulfonamide with ethyl 5-amino-2-propylnaphtho[1,2-b]furan-3-carboxylate in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 has been extensively studied for its potential use in cancer treatment. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Studies have also shown that Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.
Eigenschaften
Molekularformel |
C28H25NO5S |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
ethyl 5-(naphthalen-2-ylsulfonylamino)-2-propylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H25NO5S/c1-3-9-25-26(28(30)33-4-2)23-17-24(21-12-7-8-13-22(21)27(23)34-25)29-35(31,32)20-15-14-18-10-5-6-11-19(18)16-20/h5-8,10-17,29H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
LZWFQGSWFQZHLC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCC |
Kanonische SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)
![2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280949.png)
![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)

![Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B280954.png)
